molecular formula C15H12N4O2S B2395977 Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903752-19-1

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2395977
CAS No.: 1903752-19-1
M. Wt: 312.35
InChI Key: RBGYBJRKFTXQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, has been reported for the synthesis of related compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone stands out due to its unique combination of a benzo[c][1,2,5]thiadiazole core and a pyridin-3-yloxy azetidin-1-yl group. This structure imparts distinct electronic properties and biological activities, making it a versatile compound for various research applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(10-3-4-13-14(6-10)18-22-17-13)19-8-12(9-19)21-11-2-1-5-16-7-11/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGYBJRKFTXQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.